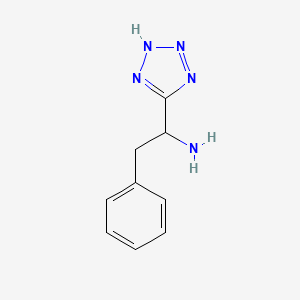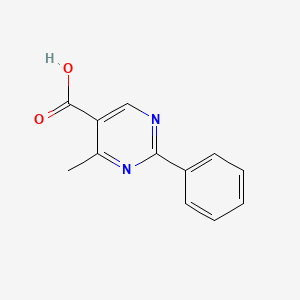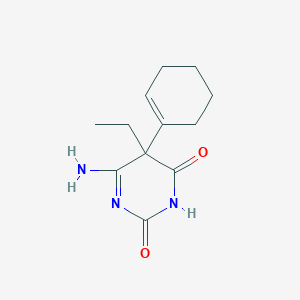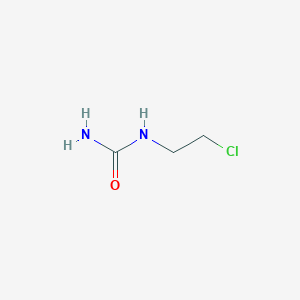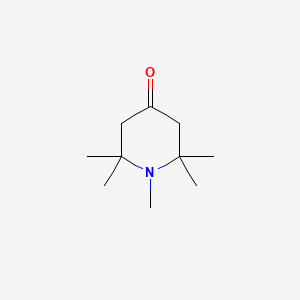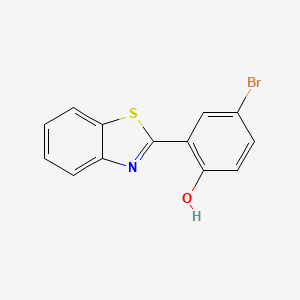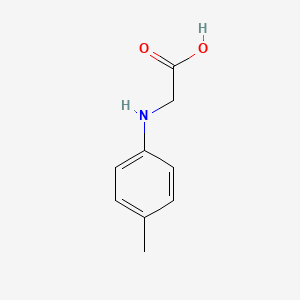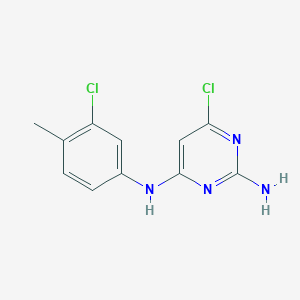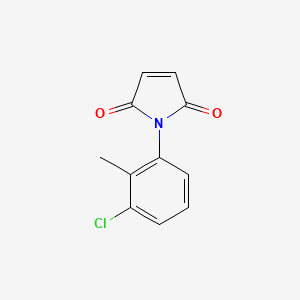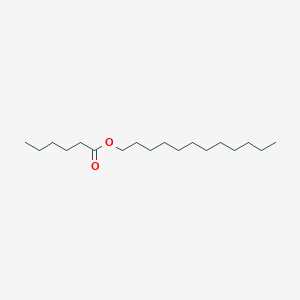
8-Chloro-5-nitroquinoline
Übersicht
Beschreibung
8-Chloro-5-nitroquinoline is a chemical compound with the molecular formula C9H5ClN2O2 . It is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, involves various protocols. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 208.601 Da and the monoisotopic mass is 208.003952 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 353.6±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 53.6±0.3 cm3, a polar surface area of 59 Å2, and a molar volume of 140.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Reactive Properties
- Spectroscopic Characterization : 8-Chloro-5-nitroquinoline derivatives have been characterized spectroscopically, revealing their potential for non-linear optical (NLO) behavior and indicating possibilities for developing NLO materials (Sureshkumar et al., 2018).
- Reactive Properties : Computational studies suggest these compounds could exhibit inhibitory activity against specific reductase enzymes, impacting biological processes (Sureshkumar et al., 2018).
Antibacterial Properties
- Antibacterial Effects : New 8-nitrofluoroquinolone derivatives, closely related to this compound, have been synthesized and shown to possess significant antibacterial activity against various strains, particularly effective against S. aureus (Al-Hiari et al., 2007).
Neuroprotective Applications
- Neuroprotection : Derivatives of this compound have shown promise in ameliorating high glucose toxicity in human neuroblastoma cells, impacting pathways associated with neuronal cell death (Suwanjang et al., 2016).
Spectroscopic Analysis and Structural Insights
- Molecular Structure Analysis : Extensive spectroscopic (FTIR, FT-Raman, FT-NMR) and computational studies have been conducted on this compound to understand its molecular structure and electronic properties (Arjunan et al., 2011).
Photochemical and Anticancer Properties
- Photochemistry and Anticancer Potential : Studies on the photochemistry of 8-hydroxy-5-nitroquinoline, a compound similar to this compound, reveal insights into its potential as an antimicrobial, anti-inflammatory, and anticancer agent (Wang et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 8-Chloro-5-nitroquinoline is type 2 methionine aminopeptidase (MetAP2) . MetAP2 is a protein involved in angiogenesis, the process through which new blood vessels form from pre-existing vessels . This protein plays a crucial role in cellular function and growth .
Mode of Action
This compound acts as an inhibitor of MetAP2 . By binding to this protein, it prevents MetAP2 from performing its normal function in the angiogenesis process . This disruption can lead to a decrease in the formation of new blood vessels .
Biochemical Pathways
The inhibition of MetAP2 by this compound affects the angiogenesis pathway . This pathway is crucial for the growth and spread of cells, including cancer cells . By inhibiting MetAP2, this compound can potentially slow down or stop the growth and spread of these cells .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties suggest that this compound may have good bioavailability .
Result of Action
The inhibition of MetAP2 by this compound can lead to a decrease in angiogenesis . This can result in a reduction in the growth and spread of cells, including cancer cells . Therefore, this compound may have potential as an anticancer agent .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s important to note that factors such as temperature, pH, and the presence of other substances can potentially affect the action of many chemical compounds .
Eigenschaften
IUPAC Name |
8-chloro-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJNIKQCTPVESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291241 | |
| Record name | 8-Chloro-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22539-55-5 | |
| Record name | 22539-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chloro-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-5-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



